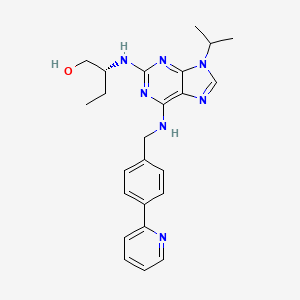
CR8, (R)-Isomer
Übersicht
Beschreibung
Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression and are therefore promising targets for cancer therapy. (R)-CR8 is a second-generation analog of (R)-roscovitine that inhibits Cdk1/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, Cdk5/p25, and Cdk9/cyclin T with IC50 values of 0.09, 0.072, 0.041, 0.11, and 0.18 μM, respectively. (R)-CR8 has 2- to 4-fold improved potency for the inhibition of CDKs over (R)-roscovitine and can inhibit the proliferation of various cancer cell lines with ~40-fold more potency than (R)-roscovitine (IC50s ~ 0.39 versus 27.8 μM, respectively). (R)-CR8 also inhibits casein kinase 1 (CK1δ/ε) with an IC50 value of 0.40 μM and inhibits GSK3α/β with an IC50 value of 12 μM.
CR8 is a potent and selective inhibitor of CDK. CR8 is a more potent pyridyl analogue of roscovitine. In comparison to roscovirtine, the compound gains in potency toward CK1, which is involved in amyloid-β formation. The R-CR8 enantiomer is slightly more potent than S. CR8 is around 30 times more potent at cellular assay then roscovitine.
Wissenschaftliche Forschungsanwendungen
Hemmung von Cyclin-abhängigen Kinasen (CDKs)
®-CR8 ist ein Analog der zweiten Generation von ®-Roscovitin, das mehrere Cyclin-abhängige Kinasen (CDKs) hemmt, die Schlüsselregulatoren des Zellzyklusfortschritts sind . Es hemmt Cdk1/Cyclin B, Cdk2/Cyclin A, Cdk2/Cyclin E, Cdk5/p25 und Cdk9/Cyclin T .
Krebstherapie
Aufgrund seiner Fähigkeit, CDKs zu hemmen, hat ®-CR8 potenzielle Anwendungen in der Krebstherapie . Es kann die Proliferation verschiedener Krebszelllinien mit signifikant größerer Potenz als ®-Roscovitin hemmen .
Induktion von apoptotischem Zelltod
®-CR8 kann die Downregulation von Mcl-1 und den apoptotischen Zelltod in Neuroblastomzellen auslösen . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Neuroblastomen und möglicherweise anderen Krebsarten hin.
Hemmung der Caseinkinase 1 (CK1δ/ε)
®-CR8 hemmt auch die Caseinkinase 1 (CK1δ/ε) mit einem IC50-Wert von 0,40 μM . CK1δ/ε ist an verschiedenen zellulären Prozessen beteiligt, darunter zirkadiane Rhythmen, Zellzyklusfortschritt und Apoptose.
Hemmung von GSK3α/β
®-CR8 hemmt GSK3α/β mit einem IC50-Wert von 12 μM . GSK3α/β ist eine Serin/Threonin-Proteinkinase, die an der Insulin-Signalgebung und der neuronalen Zellentwicklung beteiligt ist.
Abbau von Cyclin K
®-CR8 wirkt als molekularer Klebstoff und bildet einen Komplex zwischen CDK12-Cyclin K und dem CUL4-Adapterprotein DDB1, was zur Ubiquitinierung und zum Abbau von Cyclin K führt . Dies deutet auf potenzielle Anwendungen bei der Regulierung des Zellzyklusfortschritts und der Transkription hin.
Wirkmechanismus
Target of Action
The primary targets of ®-CR8 are Cyclin-Dependent Kinases (CDKs) . CDKs are key regulators of cell cycle progression and are therefore promising targets for cancer therapy . The major direct targets of ®-CR8 belong to the CDKs (1,2,5,7,9,12), DYRKs, CLKs and CK1s families .
Mode of Action
®-CR8 is a second-generation analog of roscovitine . It inhibits CDKs by binding to their ATP binding pocket . By inhibiting CDK7, CDK9 and CDK12, these inhibitors transiently reduce RNA polymerase 2 activity, which results in downregulation of a large set of genes .
Biochemical Pathways
The inhibition of CDKs by ®-CR8 affects the cell cycle and transcription pathways . This leads to a reduction in the activity of RNA polymerase 2 and a subsequent downregulation of a large set of genes . The downregulation of these genes can have various downstream effects, including the induction of apoptosis in tumor cells .
Pharmacokinetics
®-CR8 exhibits favorable pharmacokinetic properties. It has a long elimination half-life of about 3 hours . Interestingly, ®-CR8 displays 100% oral bioavailability , which is a desirable property for a drug candidate .
Result of Action
The molecular and cellular effects of ®-CR8’s action are primarily related to its ability to inhibit CDKs and downregulate gene expression . This leads to the induction of apoptosis in tumor cells . In neuroblastoma cells, for example, ®-CR8 has been shown to trigger rapid and massive downregulation of MYCN expression .
Biochemische Analyse
Biochemical Properties
CR8, ®-Isomer inhibits Cdk1/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, Cdk5/p25, and Cdk9/cyclin T . It has improved potency for the inhibition of CDKs over ®-roscovitine . It also inhibits casein kinase 1 (CK1δ/ε) and GSK3α/β .
Cellular Effects
CR8, ®-Isomer can inhibit the proliferation of various cancer cell lines with 40-fold more potency than ®-roscovitine . It influences cell function by regulating key regulators of cell cycle progression .
Molecular Mechanism
The molecular mechanism of CR8, ®-Isomer involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a molecular glue to induce cyclin K degradation .
Temporal Effects in Laboratory Settings
CR8, ®-Isomer shows 100% bioavailability, long half-life, and limited distribution to brain and bone marrow . This allows systemic exposure higher than the IC50 reported for cell death in tumor cell lines .
Dosage Effects in Animal Models
The effects of CR8, ®-Isomer vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Eigenschaften
IUPAC Name |
(2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCBJBNQIQQQGT-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436984 | |
| Record name | CR8, (R)-Isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294646-77-8 | |
| Record name | CR8, (R)-Isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-(1-Hydroxybut-2-ylamino)-6-[4-(2-pyridyl)phenylmethylamino]-9-iso-propylpurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



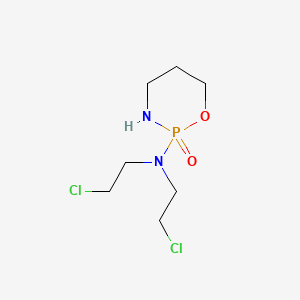

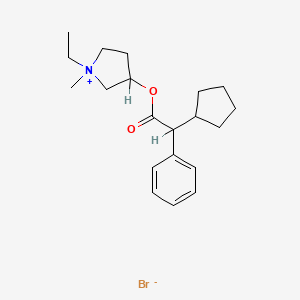
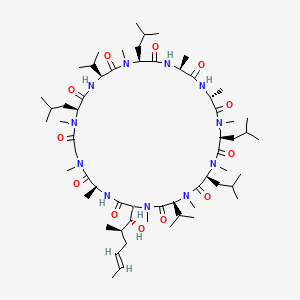


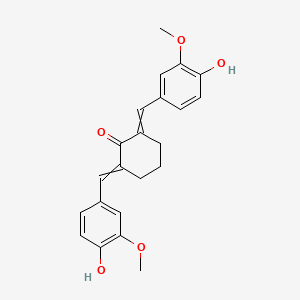

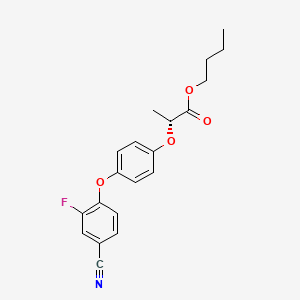



![4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1669536.png)
![2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol](/img/structure/B1669537.png)